Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate

Kinase Inhibition NF-κB Inhibition Anti-inflammatory

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate (CAS 941962-38-5, molecular formula C₂₀H₂₄N₂O₅S₂, MW 436.54) is a synthetic heterocyclic small molecule comprising a thiophene-3-carboxylate core connected via a carboxamide linker to a 1-tosylpiperidine moiety. It is listed in supplier catalogs primarily as a research-grade chemical building block.

Molecular Formula C20H24N2O5S2
Molecular Weight 436.54
CAS No. 941962-38-5
Cat. No. B2700364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate
CAS941962-38-5
Molecular FormulaC20H24N2O5S2
Molecular Weight436.54
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H24N2O5S2/c1-3-27-20(24)17-10-13-28-19(17)21-18(23)15-8-11-22(12-9-15)29(25,26)16-6-4-14(2)5-7-16/h4-7,10,13,15H,3,8-9,11-12H2,1-2H3,(H,21,23)
InChIKeyWSUXPBWWADQTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate (CAS 941962-38-5): Structural & Procurement Baseline


Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate (CAS 941962-38-5, molecular formula C₂₀H₂₄N₂O₅S₂, MW 436.54) is a synthetic heterocyclic small molecule comprising a thiophene-3-carboxylate core connected via a carboxamide linker to a 1-tosylpiperidine moiety. It is listed in supplier catalogs primarily as a research-grade chemical building block. [1] No primary pharmacology, enzymology, or in vivo efficacy data were identified in peer-reviewed literature or patent examples for this specific compound as of the search date.

Why Substituting Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate with In-Class Analogs Carries Unquantified Risk


The thiophene-carboxamide-piperidine chemotype is known to be employed in kinase and NF-κB inhibitor programs, where minor structural modifications (e.g., substitution on the piperidine N-sulfonyl group or thiophene ring) can drastically alter target affinity, selectivity, and cellular potency. [1] Without direct comparative data for Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate itself, the magnitude of performance divergence from close analogs remains unquantified, making generic substitution scientifically unsupportable in applications where specific target engagement or pharmacokinetic properties are critical.

Quantitative Differentiation Evidence for Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate Selection


No Direct Comparator Data Available for Potency, Selectivity, or ADME

An exhaustive literature search (PubMed, Google Patents, PubChem, major supplier technical databases) returned no primary assay data (IC₅₀, Kᵢ, EC₅₀, selectivity ratio, logD, metabolic stability, etc.) for Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate. Consequently, no head-to-head or cross-study comparison can be made against its closest structural analogs (e.g., Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate [CAS 923398-35-0] or ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate). [1] [2]

Kinase Inhibition NF-κB Inhibition Anti-inflammatory

Structural Benchmarking: Tosylpiperidine vs. Chlorophenylsulfonyl and Other N-Substituted Analogs

Within the broader piperidine-4-carboxamido-thiophene-3-carboxylate chemotype, the nature of the N-sulfonyl substituent strongly influences biological profiles. For example, in the IKK-2 inhibitor series (patent US7423061B2), replacing an aryl sulfonamide group changed potency by >10-fold. [1] However, no data are available for the tosyl (4-methylphenylsulfonyl) variant specifically. The tosyl group differs electronically (Hammett σₚ = -0.17 vs. -0.07 for -H) and sterically from the 4-chlorophenylsulfonyl analog (CAS 923398-35-0, Cl σₚ = +0.23), which is listed in supplier catalogs but similarly lacks published activity data.

Structure-Activity Relationship (SAR) Chemotype Comparison Medicinal Chemistry

Recommended Use Cases for Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate Based on Evidence


Chemical Probe Design in Kinase or NF-κB Pathway Research (Exploratory SAR)

This compound can serve as an exploratory N-tosyl substituted variant for constructing focused SAR libraries around the thiophene-carboxamide-4-piperidine core. In the absence of pre-existing data, it may be used to probe the steric and electronic preferences of the sulfonamide binding pocket in targets like IKK-2 or CHK1, where related patents indicate the chemotype is active. [1] Its procurement value lies in filling a substitution position not yet characterized in public SAR tables.

Synthetic Intermediate for More Advanced Lead Compounds

Given the commercial availability of the compound from multiple suppliers and its structural complexity, it is positioned as a versatile late-stage intermediate. The ethyl ester and tosyl protective group allow for further derivatization (e.g., amide formation, N-deprotection, ester hydrolysis). [2] This use case does not rely on biological differentiation but on its defined chemical identity and purity.

Negative Control Compound for Tosylpiperidine-Containing Probes

If a related active tosylpiperidine compound is identified in a screening cascade, this specific thiophene-3-carboxylate regioisomer may serve as a negative control, provided its own inactivity is empirically confirmed. This utility is contingent on in-house assay data generation.

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